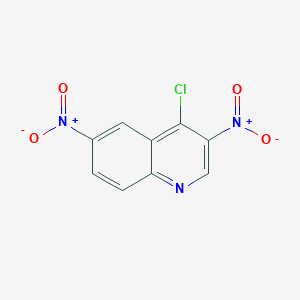
Oxetan-3-yl acetate
Übersicht
Beschreibung
Oxetan-3-yl acetate, also known as Ethyl 2-(oxetan-3-yl)acetate, is a chemical compound with the molecular weight of 144.17 . It is typically stored in a dry environment at temperatures between 2-8°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of potassium hydroxide with 3-chloropropyl acetate at 150 °C . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H12O3 . The InChI key for this compound is GCHXUULRRZDDFC-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in the aza-Michael addition with NH-heterocycles to yield target functionalised 3-substituted 3-(acetoxymethyl)azetidines . It can also undergo the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 144.17 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen
1. Applications in Medicinal Chemistry
Oxetan-3-yl acetate, a compound characterized by the oxetane ring, plays a significant role in medicinal chemistry. This compound is used as a privileged motif, particularly in the synthesis of heteroaryloxetanes and heteroarylazetidines. For instance, it has been successfully introduced into heteroaromatic bases using radical addition methods, such as the Minisci reaction, demonstrating its utility in drug discovery. This process has been applied to heteroaromatic systems that are crucial in the industry, including the EGFR inhibitor gefitinib, a quinolinecarbonitrile Src tyrosine kinase inhibitor, and the antimalarial hydroquinine (Duncton et al., 2009).
2. Role in Drug Synthesis
This compound is acknowledged for its role in the synthesis of aryloxetanes and arylazetidines. Its inclusion in aromatic systems through nickel-mediated alkyl-aryl Suzuki coupling highlights its efficiency in medicinal chemistry applications (Duncton et al., 2008). Additionally, oxetanes, including this compound, are utilized to enhance the aqueous solubility, lipophilicity, metabolic stability, and conformational preferences in drug molecules (Wuitschik et al., 2010).
3. Chemical Synthesis Techniques
In the realm of chemical synthesis, this compound is employed in various innovative methods. For example, it has been used in gold-catalyzed one-step practical synthesis from readily available propargylic alcohols. This method stands out for its efficiency and safety in generating gold carbenes, a crucial aspect of alpha-oxo metal carbene chemistry (Ye et al., 2010).
Wirkmechanismus
Safety and Hazards
Oxetan-3-yl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids and acute oral toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .
Eigenschaften
IUPAC Name |
oxetan-3-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)8-5-2-7-3-5/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJXPVYNNYIEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39267-83-9 | |
| Record name | oxetan-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



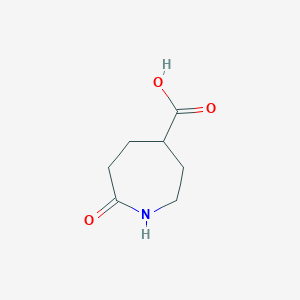
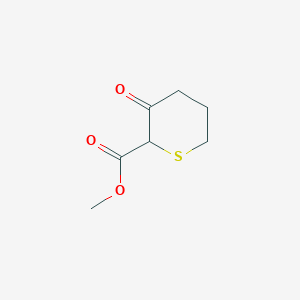

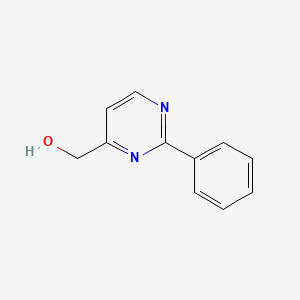

![2-chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3383107.png)

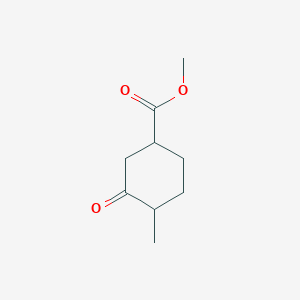


![3-[(4-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3383140.png)


